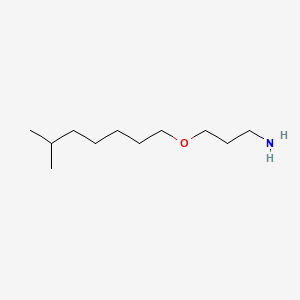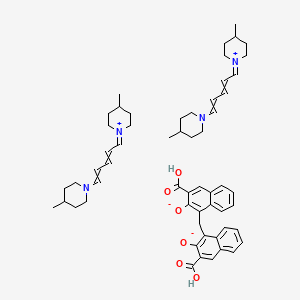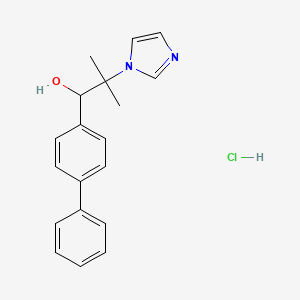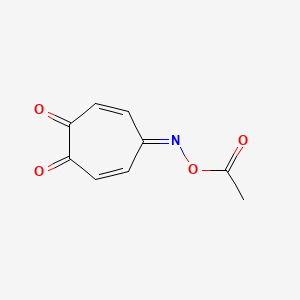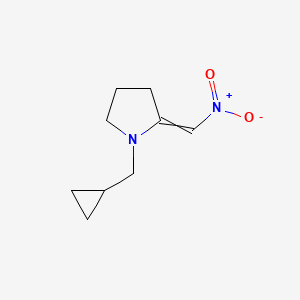
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine is a compound of significant interest in organic chemistry due to its unique structure and reactivity. The compound features a cyclopropylmethyl group attached to a pyrrolidine ring, with a nitromethylene group at the 2-position. This combination of functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclopropylmethylation of pyrrolidine derivatives, followed by the introduction of the nitromethylene group. The reaction conditions typically include the use of strong bases and nucleophiles to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the conversion of the nitromethylene group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethylene group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include strong acids, bases, and various catalysts.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound may undergo hydroxylation or amination, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, such as dehydration and coupling reactions, to produce the final products .
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine can be compared with other similar compounds, such as:
Spiropyrrolidines: These compounds also feature a pyrrolidine ring but with different substituents, leading to variations in reactivity and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar “amino-nitro-amino” arrangement and are used in different contexts, such as heat-resistant explosives. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
60737-54-4 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-2-(nitromethylidene)pyrrolidine |
InChI |
InChI=1S/C9H14N2O2/c12-11(13)7-9-2-1-5-10(9)6-8-3-4-8/h7-8H,1-6H2 |
Clé InChI |
JGZSQTNMSGRPHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C[N+](=O)[O-])N(C1)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



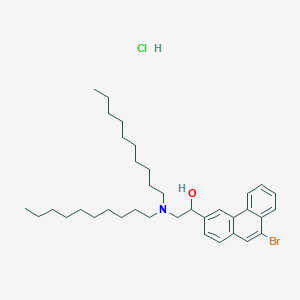
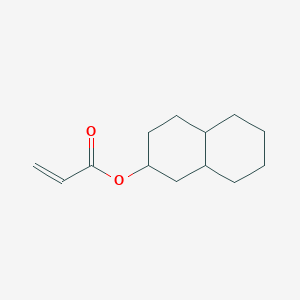
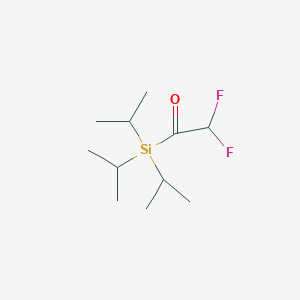

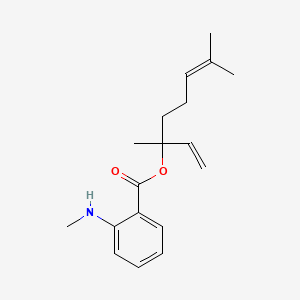
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
